molecular formula C10H14O4 B14586167 Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate CAS No. 61111-66-8

Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate

Cat. No.: B14586167
CAS No.: 61111-66-8
M. Wt: 198.22 g/mol
InChI Key: CQDSYUFVGMIYMI-UHFFFAOYSA-N
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Description

Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a cyclopropane derivative, characterized by the presence of two ester groups and an ethenyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl 2-methylcyclopropane-1,1-dicarboxylate with an ethenylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ethenyl group can participate in electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups.

    Substitution: Electrophilic addition reactions may involve reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of dimethyl 2-methylcyclopropane-1,1-dicarboxylic acid.

    Reduction: Formation of dimethyl 2-methylcyclopropane-1,1-diol.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include nucleophilic attack on the ester groups or electrophilic addition to the ethenyl group.

Comparison with Similar Compounds

  • Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
  • Dimethyl 2-ethylcyclopropane-1,1-dicarboxylate
  • Dimethyl 2-methylene-2-methylcyclopropane-1,1-dicarboxylate

Comparison: Dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate is unique due to the presence of the ethenyl group, which imparts additional reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

61111-66-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-ethenyl-2-methylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-5-9(2)6-10(9,7(11)13-3)8(12)14-4/h5H,1,6H2,2-4H3

InChI Key

CQDSYUFVGMIYMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)OC)C(=O)OC)C=C

Origin of Product

United States

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